molecular formula C9H11BrN2O2 B8687122 5-bromo-2-nitro-N-propylbenzenamine

5-bromo-2-nitro-N-propylbenzenamine

Cat. No.: B8687122
M. Wt: 259.10 g/mol
InChI Key: OFUNJNUEYJCAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-nitro-N-propylbenzenamine is a substituted aromatic amine featuring a benzene ring with three functional groups: a bromine atom at position 5, a nitro group (-NO₂) at position 2, and an N-propylamine substituent (-NH-C₃H₇) attached to the nitrogen.

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

5-bromo-2-nitro-N-propylaniline

InChI

InChI=1S/C9H11BrN2O2/c1-2-5-11-8-6-7(10)3-4-9(8)12(13)14/h3-4,6,11H,2,5H2,1H3

InChI Key

OFUNJNUEYJCAEX-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=CC(=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and type of substituents significantly alter the compound’s properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
5-Bromo-2-nitro-N-propylbenzenamine Br (5), NO₂ (2), N-propyl ~272* Potential pharmaceutical precursor [Inferred]
4-Bromo-N-ethyl-5-methoxy-2-nitrobenzenamine Br (4), NO₂ (2), OCH₃ (5), N-ethyl ~300† Bioactive, material science applications
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide Nitrofuran, thiazolyl, formamide ~255‡ Potent bladder carcinogen in rats
5-Bromo-N-phenyl-2-pyridinamine Br (5), NH-C₆H₅, pyridine ring 249.11 High-purity pharmaceutical intermediate

*Calculated from C₉H₁₀BrN₃O₂.
†Estimated from C₁₀H₁₂BrN₂O₃.
‡From molecular formula C₈H₄N₄O₃S.

Key Observations:
  • Electronic Effects: The nitro group (-NO₂) in 5-bromo-2-nitro-N-propylbenzenamine and its analogs is strongly electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitution reactions. In 4-bromo-N-ethyl-5-methoxy-2-nitrobenzenamine , the methoxy group (-OCH₃) at position 5 donates electrons, creating a competing electronic effect that may enhance stability or alter reactivity compared to the target compound.
  • However, the aromatic benzene core in 5-bromo-2-nitro-N-propylbenzenamine may reduce such risks compared to nitrofuran derivatives. Brominated amines, such as 5-bromo-N-phenyl-2-pyridinamine , are valued as pharmaceutical intermediates, suggesting that the bromine atom in the target compound could facilitate halogen bonding in drug design.

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